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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in

medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to

compounds with a wide array of biological activities. This technical guide provides an in-depth

overview of recent advancements in the discovery of novel indazole-based compounds,

focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships

that drive modern drug discovery. Several FDA-approved drugs, such as Niraparib for ovarian

cancer and Pazopanib for renal cell carcinoma, feature the indazole moiety, highlighting its

clinical significance.[1][2]

I. Synthetic Strategies for Novel Indazole Derivatives
The synthesis of the indazole nucleus and its derivatives is a cornerstone of their development

as therapeutic agents. A variety of synthetic methods have been developed, ranging from

classical cyclization reactions to modern metal-catalyzed cross-couplings.

A. Synthesis of 1H-Indazoles
The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant

form.[1] Common synthetic routes often involve the formation of the pyrazole ring fused to a

benzene ring.

Experimental Protocol: PIFA-Mediated Oxidative C-N Bond Formation[3]
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A practical and efficient method for the synthesis of 1H-indazoles involves the use of

[bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to mediate the intramolecular C-N bond

formation from readily accessible arylhydrazones. This metal-free approach offers a broad

substrate scope and tolerates various functional groups.

Starting Materials: Arylhydrazones.

Reagents: [Bis(trifluoroacetoxy)iodo]benzene (PIFA), solvent (e.g., dichloromethane).

General Procedure: To a solution of the arylhydrazone in the chosen solvent, PIFA is added

portion-wise at a controlled temperature. The reaction is stirred until completion, monitored

by thin-layer chromatography. The reaction mixture is then quenched, and the product is

isolated and purified using standard techniques such as column chromatography.

Experimental Protocol: Copper-Catalyzed Intramolecular C-N Coupling[1][4]

Copper-catalyzed reactions are widely employed for the synthesis of indazoles. One such

method involves the intramolecular cyclization of o-haloaryl N-tosylhydrazones.

Starting Materials:o-haloaryl N-tosylhydrazones.

Catalyst: Copper(I) oxide (Cu₂O) or Copper(II) acetate (Cu(OAc)₂·H₂O).[1]

General Procedure: The o-haloaryl N-tosylhydrazone and the copper catalyst are heated in a

suitable solvent. The reaction proceeds via a thermo-induced isomerization followed by a

Cu₂O-mediated cyclization to yield the 1H-indazole.[1]

B. Synthesis of 2H-Indazoles
While less common than their 1H-counterparts, 2H-indazoles also exhibit significant biological

activities. Their synthesis often requires specific strategies to direct the regioselectivity of the

cyclization. An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has

been developed, proceeding through a benzyl C-H functionalization.[1]

II. Biological Activities and Therapeutic Targets
Indazole-based compounds have demonstrated a remarkable range of pharmacological

activities, positioning them as promising candidates for the treatment of various diseases.[3]
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A. Anticancer Activity
The indazole scaffold is a prominent feature in many anticancer agents.[5][6] These

compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer

cell proliferation and survival.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

A novel series of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-

indazole derivatives were synthesized and evaluated for their inhibitory activities against

FGFRs. Compound 105 was identified as a potent pan-FGFR inhibitor with IC₅₀ values of 0.9,

2.0, 2.0, and 6.1 nM for FGFR1-4, respectively.[1] This compound demonstrated significant

tumor growth inhibition in a xenograft mouse model.[1]

2. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

Through a scaffold-hopping strategy, indazole was identified as a core structure for propeller-

shaped PI3Kδ inhibitors.[7] A novel compound, 9x, was discovered with good isoform

selectivity and potency, exhibiting superior efficacy in hepatocellular carcinoma (HCC) cell lines

and xenograft models compared to existing treatments.[7] The mechanism of action involves

the robust suppression of the downstream AKT pathway, leading to apoptotic cell death.[7]

3. TEAD Inhibitors:

The Hippo-YAP signaling pathway is a critical regulator of cell growth and organ size, and its

dysregulation is implicated in various cancers. The transcriptional activity of YAP/TAZ is

mediated by their interaction with TEAD transcription factors. Novel indazole compounds have

been developed as TEAD inhibitors, representing a promising therapeutic strategy for cancers

with aberrant Hippo pathway signaling.[8]

B. Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents.

Indazole derivatives have emerged as a promising class of bacterial DNA gyrase B (GyrB)

inhibitors.[9][10]
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A series of indazole derivatives were discovered through the optimization of a pyrazolopyridone

hit.[9] Guided by structure-based drug design, these compounds exhibited excellent enzymatic

and antibacterial activity against clinically important Gram-positive pathogens, including

methicillin-resistant Staphylococcus aureus (MRSA).[9]

C. Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties. One

mechanism of action involves the inhibition of the calcium-release activated calcium (CRAC)

channel, which plays a crucial role in mast cell activation.[11] Structure-activity relationship

(SAR) studies of indazole-3-carboxamides revealed that the specific regiochemistry of the

amide linker is critical for their inhibitory activity on calcium influx and the release of pro-

inflammatory mediators.[11]

III. Quantitative Data Summary
The following tables summarize the quantitative biological data for selected novel indazole-

based compounds.

Table 1: Anticancer Activity of Indazole Derivatives

Compound Target IC₅₀ (nM)
Cell
Line/Assay

Reference

105 FGFR1 0.9 Enzymatic Assay [1]

FGFR2 2.0 Enzymatic Assay [1]

FGFR3 2.0 Enzymatic Assay [1]

FGFR4 6.1 Enzymatic Assay [1]

Pazopanib VEGFR-2 30 Enzymatic Assay [1]

Compound 2f - 0.23 - 1.15 µM
Various Cancer

Cell Lines
[12][13]

SR-1459 ROCK-II 13 Enzymatic Assay [14]

Table 2: Antibacterial Activity of Indazole Derivatives
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Compound Target IC₅₀ (nM) Organism Reference

Pyrazolopyridone

1g
S. aureus GyrB < 8 Enzymatic Assay [9]

Compound 11

M. tuberculosis

Glutamate

Racemase

6.32 µM Enzymatic Assay [15]

Compound 22

M. tuberculosis

Glutamate

Racemase

6.11 µM Enzymatic Assay [15]

IV. Visualizing Molecular Pathways and
Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by novel indazole-based

compounds.
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Caption: PI3K/AKT Signaling Pathway Inhibition by Indazole Derivatives.
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Caption: Hippo-YAP-TEAD Signaling Pathway and its Inhibition.

Experimental Workflow
The following diagram outlines a general workflow for the discovery and evaluation of novel

indazole-based compounds.
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Caption: General Workflow for Indazole-Based Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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